Pentafluorobenzenesulfonyl chloride

Catalog No.
S569349
CAS No.
832-53-1
M.F
C6ClF5O2S
M. Wt
266.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorobenzenesulfonyl chloride

CAS Number

832-53-1

Product Name

Pentafluorobenzenesulfonyl chloride

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonyl chloride

Molecular Formula

C6ClF5O2S

Molecular Weight

266.57 g/mol

InChI

InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12

InChI Key

UOJCTEGNHXRPKO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F

Synonyms

pentafluorobenzenesulfonyl chloride, PFBSC

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F

Derivatization Agent

PFBS-Cl is widely employed as a derivatizing agent to enhance the detectability and volatility of various analytes in analytical techniques like gas chromatography (GC) and liquid chromatography (LC). This process involves introducing a functional group (the "pentafluorobenzenesulfonyl" group) onto the analyte molecule, making it more amenable to separation and detection.

Here are some specific examples of its use as a derivatizing agent:

  • Determination of amphetamine in human plasma: PFBS-Cl derivatization facilitates the sensitive detection of amphetamine in human plasma samples using gas chromatography with electron-capture detection (GC-ECD) .
  • Analysis of tyrosyl peptides: PFBS-Cl derivatization allows for the electrophoretic labeling of small tyrosyl peptides, enabling their subsequent analysis by GC-ECD .
  • Simultaneous determination of fluoxetine and its metabolite: PFBS-Cl derivatization enables the simultaneous detection and quantification of fluoxetine (an antidepressant drug) and its metabolite (p-trifluoromethylphenol) in human liver microsomes .

Perfluorophenylation Reagent

PFBS-Cl also finds application as a perfluorophenylation reagent in organic chemistry. This process involves the introduction of a perfluorophenyl group (C6F5) onto aromatic and heteroaromatic compounds.

Here's an example of its use in perfluorophenylation:

  • Perfluorophenylation of aromatic and heteroaromatic compounds: PFBS-Cl can be used for the perfluorophenylation of various aromatic and heteroaromatic compounds under specific catalytic conditions .

Pentafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6ClF5O2SC_6ClF_5O_2S and a molecular weight of approximately 266.57 g/mol. It appears as a clear, colorless to light yellow liquid and is known for its high reactivity and moisture sensitivity. The compound is primarily utilized in organic synthesis and analytical chemistry as a derivatizing reagent, enabling the detection and quantification of various substances through gas chromatography with electron-capture detection .

PFBS is a corrosive and toxic compound. Key safety concerns include []:

  • Skin and eye irritant: Contact with PFBS can cause severe irritation and burns.
  • Toxic by inhalation and ingestion: Inhalation or ingestion can lead to respiratory problems and organ damage.
  • Corrosive to metals: PFBS can react with metals, releasing corrosive fumes.
  • Highly reactive: PFBS can react violently with water or strong bases.
, notably:

  • Derivatization Reactions: It reacts with various organic compounds to form sulfonamides, enhancing their volatility and detectability in gas chromatography.
  • Electrophilic Aromatic Substitution: The presence of pentafluorophenyl groups allows for electrophilic substitution reactions with benzene and thiophene derivatives, often facilitated by catalysts such as ruthenium(II) .
  • Hydrolysis: When exposed to moisture, pentafluorobenzenesulfonyl chloride hydrolyzes to form pentafluorobenzenesulfonic acid, which can further react with nucleophiles .

Pentafluorobenzenesulfonyl chloride has been primarily studied for its role as a derivatizing agent in biological assays. It is utilized in the simultaneous determination of fluoxetine and its metabolites in human liver microsomes, demonstrating its application in pharmacokinetic studies. Moreover, it has been employed in the analysis of amphetamines in human plasma samples, showcasing its relevance in toxicological assessments .

The synthesis of pentafluorobenzenesulfonyl chloride typically involves the following methods:

  • Sulfonation of Pentafluorobenzene: Pentafluorobenzene reacts with chlorosulfonic acid to yield pentafluorobenzenesulfonic acid, which can then be converted to the chloride form.
  • Direct Chlorination: Pentafluorobenzenesulfonic acid can undergo chlorination using thionyl chloride or phosphorus pentachloride to produce pentafluorobenzenesulfonyl chloride .
  • Electrophilic Aromatic Substitution: Utilizing a suitable catalyst, pentafluorobenzenes can be reacted with sulfur trioxide followed by chlorination to achieve the desired sulfonyl chloride structure .

Pentafluorobenzenesulfonyl chloride finds extensive applications in various fields:

  • Analytical Chemistry: It serves as a derivatizing agent for the analysis of pharmaceuticals and environmental samples via gas chromatography.
  • Organic Synthesis: The compound is used to synthesize perfluorinated compounds that exhibit unique chemical properties.
  • Biochemical Research: It aids in the study of drug metabolism and pharmacokinetics by facilitating the detection of trace metabolites .

Research on pentafluorobenzenesulfonyl chloride has focused on its interactions with various nucleophiles during derivatization processes. Studies indicate that it effectively labels small peptides, enhancing their detectability during chromatographic analysis. Furthermore, its reactivity with amines allows for the formation of stable sulfonamide derivatives, which are crucial for accurate quantification in biological samples .

Several compounds share structural similarities with pentafluorobenzenesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Sulfur trioxideSO3SO_3A strong electrophile used in sulfonation reactions.
Benzenesulfonyl chlorideC6H5SO2ClC_6H_5SO_2ClLess reactive than its fluorinated counterpart.
Trifluoromethanesulfonyl chlorideCF3SO2ClCF_3SO_2ClOffers similar reactivity but with different properties due to fewer fluorine atoms.
Pentafluoroethylsulfonyl chlorideC2F5SO2ClC_2F_5SO_2ClSimilar fluorinated structure but with ethylene instead of benzene.

Pentafluorobenzenesulfonyl chloride stands out due to its five fluorine atoms, which significantly enhance its electrophilicity compared to other sulfonyl chlorides. This unique feature makes it particularly effective for derivatization in analytical chemistry applications .

XLogP3

1.9

Boiling Point

210.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

832-53-1

Wikipedia

Pentafluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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